Ethyl 5-bromopent-4-en-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromopent-4-en-2-ynoate is an organic compound with the molecular formula C7H7BrO2. It is a brominated ester that features both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions due to its unique structure, which allows for multiple reaction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromopent-4-en-2-ynoate can be synthesized through several methods. One common approach involves the bromination of ethyl pent-4-en-2-ynoate. This reaction typically uses bromine (Br2) in a solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromopent-4-en-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The alkyne and alkene groups can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.
Electrophiles: Halogens, hydrogen, and other electrophiles can add to the alkyne and alkene groups.
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce dihalogenated compounds .
Scientific Research Applications
Ethyl 5-bromopent-4-en-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromopent-4-en-2-ynoate involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the alkyne and alkene groups can undergo addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloropent-4-en-2-ynoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-iodopent-4-en-2-ynoate: Similar structure but with an iodine atom instead of bromine.
Ethyl 5-fluoropent-4-en-2-ynoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Ethyl 5-bromopent-4-en-2-ynoate is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution reactions compared to its chlorine, iodine, and fluorine analogs. This increased reactivity can be advantageous in specific synthetic applications .
Properties
CAS No. |
548757-27-3 |
---|---|
Molecular Formula |
C7H7BrO2 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
ethyl 5-bromopent-4-en-2-ynoate |
InChI |
InChI=1S/C7H7BrO2/c1-2-10-7(9)5-3-4-6-8/h4,6H,2H2,1H3 |
InChI Key |
HUXDZEZSUBYAEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.